molecular formula C12H17NO2 B13181158 [3-(3-Methoxyphenyl)pyrrolidin-3-YL]methanol

[3-(3-Methoxyphenyl)pyrrolidin-3-YL]methanol

Cat. No.: B13181158
M. Wt: 207.27 g/mol
InChI Key: JXGOBSYGXNXELR-UHFFFAOYSA-N
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Description

[3-(3-Methoxyphenyl)pyrrolidin-3-YL]methanol: is a chemical compound with the molecular formula C12H17NO2 It is characterized by a pyrrolidine ring substituted with a methoxyphenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Methoxyphenyl)pyrrolidin-3-YL]methanol typically involves the reaction of 3-methoxybenzaldehyde with pyrrolidine in the presence of a reducing agent. One common method is the reductive amination of 3-methoxybenzaldehyde with pyrrolidine using sodium triacetoxyborohydride as the reducing agent. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [3-(3-Methoxyphenyl)pyrrolidin-3-YL]methanol is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of action of various biological processes .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific receptors or enzymes .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the production of high-performance materials and advanced chemical products .

Mechanism of Action

The mechanism of action of [3-(3-Methoxyphenyl)pyrrolidin-3-YL]methanol involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: What sets [3-(3-Methoxyphenyl)pyrrolidin-3-YL]methanol apart is its combination of a pyrrolidine ring with a methoxyphenyl group and a hydroxymethyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

[3-(3-methoxyphenyl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C12H17NO2/c1-15-11-4-2-3-10(7-11)12(9-14)5-6-13-8-12/h2-4,7,13-14H,5-6,8-9H2,1H3

InChI Key

JXGOBSYGXNXELR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2(CCNC2)CO

Origin of Product

United States

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